molecular formula C11H13NO3 B2965669 Methyl 4-(acetamidomethyl)benzoate CAS No. 20686-40-2

Methyl 4-(acetamidomethyl)benzoate

Cat. No.: B2965669
CAS No.: 20686-40-2
M. Wt: 207.229
InChI Key: AQBLWRHHNAOLQO-UHFFFAOYSA-N
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Description

Methyl 4-(acetamidomethyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position and an acetamidomethyl (-CH₂NHCOCH₃) substituent. The acetamidomethyl group enhances hydrogen-bonding capacity and modulates solubility, making it a critical functional group for biological interactions .

Properties

IUPAC Name

methyl 4-(acetamidomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-7-9-3-5-10(6-4-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBLWRHHNAOLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for preparing methyl 4-(acetamidomethyl)benzoate involves a one-pot hydrogenation and acylation process. This method uses acetic anhydride and a nickel/alumina (Ni/Al2O3) catalyst. The process begins with the hydrogenation of a precursor compound, followed by acylation to introduce the acetamidomethyl group .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale manufacturing. The use of a nickel/alumina catalyst is preferred due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetamidomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetamidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(acetamidomethyl)benzoate is a chemical compound with applications in pharmaceutical synthesis, particularly as an intermediate for synthesizing active pharmaceutical ingredients . It is also used in the development of antibiotics and in various chemical processes .

Chemical Properties and Structure

This compound has a molecular formula of C11H13NO3C_{11}H_{13}NO_3 and a molecular weight of 207.23 g/mol . Key features include:

  • IUPAC Name: this compound
  • InChI: InChI=1S/C11H13NO3/c1-8(13)12-7-9-3-5-10(6-4-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
  • SMILES: CC(=O)NCC1=CC=C(C=C1)C(=O)OC

Physicochemical Properties

  • XLogP3: 1.4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 4
  • Exact Mass: 207.08954328 Da

Synthesis and Preparation

This compound can be synthesized through several methods:

  • Esterification: Prepared by esterifying 4-(aminomethyl)benzoic acid under specific pH and temperature control .
  • Hydrogenation and Acylation: Can be directly and efficiently prepared by one-pot hydrogenation and acylation in acetic anhydride using Ni/Al2O3Ni/Al_2O_3 as a catalyst .
  • Catalytic Hydrogenation: Obtainable via catalytic hydrogenation of methyl 4-cyanobenzoate .

Applications in Pharmaceutical Synthesis

Esters of 4-(aminomethyl)benzoic acid, including this compound, are important intermediates in synthesizing active pharmaceutical ingredients . The methyl ester group can be easily hydrolyzed, making it useful when mild conditions are needed to release the acid function in a synthesis sequence for the active ingredient .

Key Applications

  • Intermediate in Drug Synthesis: Utilized as a key intermediate in the preparation of Tranexamic acid, a synthetic antifibrinolytic drug .
  • Development of Antibiotics: Can be used in developing antibiotics based on quinoline and indole .
  • Buchwald C-N Coupling: Reacts with cyclohexenylchlorobenzene in a Buchwald C-N coupling .

Case Studies

  • Synthesis of Tranexamic Acid: this compound is a key intermediate in a novel seven-step route for synthesizing Tranexamic acid from dimethyl terephthalate, achieving 99.6% purity with a 59.2% overall yield .
  • GPR84 Antagonists: Used in structure-activity relationship (SAR) studies for developing triazine GPR84 competitive antagonists. Modifications to the molecule, such as replacing the indole with a 6-azaindole or substituting the 6-phenyl ring with a 4-benzylmorpholine group, have shown improved drug metabolism and pharmacokinetic properties .

Industrial Applications

  • Avoiding Toxic Reagents: The synthesis methods developed avoid the use of toxic reagents such as CrO3CrO_3 and Cl2Cl_2, as well as solvents like CCl4CCl_4 and expensive catalysts like PtO2PtO_2 .
  • Process Improvement: The process avoids the need for drying the organic phase after the reaction, reducing costs and inconvenience .

Storage and Handling

  • Storage: It is useful to store organic solutions of methyl 4-(aminomethyl)benzoate at 0 to 5°C to prevent oligomerization when not immediately processed further .

Mechanism of Action

The mechanism of action of methyl 4-(acetamidomethyl)benzoate involves its interaction with specific molecular targets. The acetamidomethyl group can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities between methyl 4-(acetamidomethyl)benzoate and related compounds:

Compound Name Substituent(s) Molecular Formula Key Functional Groups References
This compound -CH₂NHCOCH₃ at C4 C₁₁H₁₃NO₄ Acetamidomethyl, methyl ester
Methyl 4-(dimethylamino)benzoate -N(CH₃)₂ at C4 C₁₀H₁₃NO₂ Dimethylamino, methyl ester
Methyl 4-acetamido-2-hydroxybenzoate -NHCOCH₃ at C4, -OH at C2 C₁₀H₁₁NO₅ Acetamido, hydroxyl, methyl ester
Methyl 4-(4-(quinoline-carbonyl)piperazinyl)benzoate (C1–C7) Quinoline-piperazine-carbonyl at C4 Varies (e.g., C₂₈H₂₄N₂O₃ for C1) Quinoline, piperazine, methyl ester
Methyl (S)-4-(1-aminoethyl)benzoate -(CH₂)NH₂ (chiral center) at C4 C₁₀H₁₃NO₂ Aminoethyl, methyl ester
Methyl 4-((diethylamino)methyl)benzoate -CH₂N(CH₂CH₃)₂ at C4 C₁₃H₁₉NO₂ Diethylaminomethyl, methyl ester

Key Observations :

  • Acetamidomethyl vs. This enhances solubility in polar solvents and may improve bioavailability.
  • Hydroxyl vs. Acetamido: Methyl 4-acetamido-2-hydroxybenzoate has a hydroxyl group at C2, increasing acidity (pKa ~8–10) and reactivity in esterification or glycosylation reactions, unlike the non-acidic acetamidomethyl group.
  • Piperazine-Linked Quinoline Derivatives (C1–C7): These compounds (e.g., C1–C7 in ) feature bulkier substituents (quinoline-piperazine-carbonyl groups), which reduce solubility but improve target specificity in enzyme inhibition (e.g., kinase targets).

Analytical Characterization

  • NMR: The acetamidomethyl group in this compound shows characteristic peaks at δ 1.9–2.1 ppm (CH₃ of acetamide) and δ 6.5–7.5 ppm (NH, broad) in ¹H NMR, distinct from the sharp singlet of dimethylamino groups (δ 2.8–3.2 ppm) in .
  • Mass Spectrometry: ESI-MS of this compound would show [M+H]⁺ at m/z 224.1, whereas Methyl (S)-4-(1-aminoethyl)benzoate has [M+H]⁺ at m/z 179.2.

Biological Activity

Methyl 4-(acetamidomethyl)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features an acetamidomethyl group attached to a benzoate structure, which influences its reactivity and biological activity. The presence of the acetamidomethyl group allows for hydrogen bonding and various chemical interactions, making it a versatile compound in organic synthesis and biological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The acetamidomethyl group can engage in hydrogen bonding, which may facilitate binding to enzymes or receptors involved in various biological pathways. The exact mechanisms are still under investigation, but preliminary findings suggest potential interactions with biomolecules that could lead to pharmacological effects.

Biological Activity

Research has indicated several pharmacological activities associated with this compound:

Case Studies

  • Synthesis and Characterization :
    • A study focused on the synthesis of this compound highlighted its role as an intermediate in the preparation of more complex organic molecules. The synthesis involved one-pot hydrogenation and acylation processes, yielding high purity and efficiency .
  • Pharmacological Evaluations :
    • Various derivatives of this compound have been evaluated for their pharmacological profiles. For instance, compounds with similar structures were tested for their ability to inhibit bacterial growth and showed promising results against Gram-positive bacteria .
  • In Vivo Studies :
    • Animal studies have indicated that certain derivatives do not induce significant toxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 4-(hydroxymethyl)benzoateHydroxymethyl group allows for different reactivityAntimicrobial properties reported
Methyl 4-(bromomethyl)benzoateBromine enhances electrophilicityPotential enzyme inhibition
Methyl 3-(acetamidomethyl)benzoateSimilar structure; different position of substituentLimited data on biological activity

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